molecular formula C13H19NO2 B14813829 3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine

3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine

Cat. No.: B14813829
M. Wt: 221.29 g/mol
InChI Key: NDINVHCDVKXNNK-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine is a chemical compound with the molecular formula C13H19NO2 It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyloxy-5-methoxypyridine

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-7-14-8-11(15-4)12(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

NDINVHCDVKXNNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1OC2CC2)OC

Origin of Product

United States

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